C29H23Cl2NO5
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Overview
Description
. This compound is a complex organic molecule that contains multiple functional groups, including ester, ketone, and aromatic rings. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-2-oxoethyl 3-[(3aR,5S,7aR)-1,3-dioxo-5-phenyl-octahydro-1H-isoindol-2-yl]benzoate involves multiple steps, including the formation of ester and ketone functional groups. The reaction typically starts with the preparation of the ester by reacting 2,4-dichlorophenyl acetic acid with 3-[(3aR,5S,7aR)-1,3-dioxo-5-phenyl-octahydro-1H-isoindol-2-yl]benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve efficient conversion of reactants to the desired product. Purification methods such as recrystallization and chromatography are employed to isolate the compound from impurities .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-2-oxoethyl 3-[(3aR,5S,7aR)-1,3-dioxo-5-phenyl-octahydro-1H-isoindol-2-yl]benzoate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids , alcohols , and substituted aromatic compounds .
Scientific Research Applications
2-(2,4-dichlorophenyl)-2-oxoethyl 3-[(3aR,5S,7aR)-1,3-dioxo-5-phenyl-octahydro-1H-isoindol-2-yl]benzoate: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-2-oxoethyl 3-[(3aR,5S,7aR)-1,3-dioxo-5-phenyl-octahydro-1H-isoindol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-2-oxoethyl benzoate
- 3-[(3aR,5S,7aR)-1,3-dioxo-5-phenyl-octahydro-1H-isoindol-2-yl]benzoic acid
- 2,4-dichlorophenyl acetic acid
Uniqueness
2-(2,4-dichlorophenyl)-2-oxoethyl 3-[(3aR,5S,7aR)-1,3-dioxo-5-phenyl-octahydro-1H-isoindol-2-yl]benzoate: is unique due to its combination of functional groups and structural complexity, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C29H23Cl2NO5 |
---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
dimethyl 3-(2,4-dichlorobenzoyl)-2-phenyl-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarboxylate |
InChI |
InChI=1S/C29H23Cl2NO5/c1-36-27(34)29(28(35)37-2)23(18-9-4-3-5-10-18)24(25(33)21-13-12-19(30)16-22(21)31)32-15-14-17-8-6-7-11-20(17)26(29)32/h3-16,23-24,26H,1-2H3 |
InChI Key |
XZLDJIMNFYMIEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C(C(N2C1C3=CC=CC=C3C=C2)C(=O)C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5)C(=O)OC |
Origin of Product |
United States |
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